Unique Pharmacopoeial System Suitability Criterion: The Only Impurity with a Specified Resolution Requirement
The British Pharmacopoeia (Ph. Eur. harmonized) specifies a minimum resolution of 2.5 between the peak of Impurity B and bifonazole in the system suitability test [1]. No other impurity (A, C, D, or E) is assigned an explicit resolution requirement against the API peak, making Impurity B the sole critical pair for verifying chromatographic performance in bifonazole analysis.
| Evidence Dimension | Resolution requirement (system suitability) |
|---|---|
| Target Compound Data | Minimum resolution = 2.5 vs. bifonazole (Impurity B) |
| Comparator Or Baseline | Impurities A, C, D, E: no specified resolution requirement vs. bifonazole |
| Quantified Difference | Only Impurity B has a mandated resolution criterion; all other impurities lack this requirement |
| Conditions | Ph. Eur. HPLC method: C18 column (5 µm, 125×4.0 mm), acetonitrile/phosphate buffer pH 3.2 gradient, 210 nm detection, 40 °C |
Why This Matters
Procurement of Impurity B is mandatory for pharmacopoeial system suitability testing; no alternative impurity can fulfill this regulatory requirement, making Impurity B non-substitutable in compliant analytical workflows.
- [1] British Pharmacopoeia 2025. Bifonazole monograph – Related substances. Relative retention: impurity B ≈ 0.7; resolution: minimum 2.5 between peaks due to impurity B and bifonazole. View Source
